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molecular formula C9H10BNO2 B2461864 (5-methyl-1H-indol-4-yl)boronic acid CAS No. 693286-67-8

(5-methyl-1H-indol-4-yl)boronic acid

Cat. No. B2461864
M. Wt: 174.99
InChI Key: DJOHUNFVXQUGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863454B2

Procedure details

A solution of 4-bromo-5-methylindole (800 mg, 3.8 mmol) in anhydrous ether (8 mL) is added with stirring to a suspension of potassium hydride (560 mg, 4.2 mmol, 30% dispersion in mineral oil) in anhydrous ether at 0° C. under argon. The resulting mixture is cooled to −78° C. and tert-butyllithium (4.9 ml, of 1.7 M in pentane, 8.4 mmol) is slowly added. The resulting cream-colored mixture is stirred at −78° C. for 1 hour. Tributylborate (3.1 mL, 11.4 mmol) is slowly added and the reaction mixture is stirred for 1 hour at −78° C. before being allowed to slowly warm to room temperature. More anhydrous ether is added to facilitate stirring. After stirring for 24 hours, the resulting sticky mixture is diluted with ether and transferred in portions with stirring to a precooled solution of 1 M phosphoric acid (50 mL). After stirring for 30 minutes, the acidic mixture is extracted with diethyl ether (75 mL×3) and the combined extracts are extracted with 1 N sodium hydroxide (20 ml×4). The combined base extracts are cooled with an ice bath, acidified with 1 M phosphoric acid and extracted with ethyl acetate (20 ml×3). The combined extracts are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered and concentrated to obtain a beige residue. The residue is triturated with hexane to obtain the desired 5-methylindole-4-boronic acid as a beige gum (230 mg).
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
560 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4.9 mL
Type
reactant
Reaction Step Three
Quantity
3.1 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.[H-].[K+].C([Li])(C)(C)C.C([O:23][B:24](OCCCC)[O:25]CCCC)CCC.P(=O)(O)(O)O>CCOCC>[CH3:11][C:10]1[CH:9]=[CH:8][C:7]2[NH:6][CH:5]=[CH:4][C:3]=2[C:2]=1[B:24]([OH:25])[OH:23] |f:1.2|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
BrC1=C2C=CNC2=CC=C1C
Name
Quantity
8 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
560 mg
Type
reactant
Smiles
[H-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
4.9 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Four
Name
Quantity
3.1 mL
Type
reactant
Smiles
C(CCC)OB(OCCCC)OCCCC
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting cream-colored mixture is stirred at −78° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for 1 hour at −78° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to room temperature
STIRRING
Type
STIRRING
Details
to facilitate stirring
STIRRING
Type
STIRRING
Details
After stirring for 24 hours
Duration
24 h
STIRRING
Type
STIRRING
Details
After stirring for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the acidic mixture is extracted with diethyl ether (75 mL×3)
EXTRACTION
Type
EXTRACTION
Details
the combined extracts are extracted with 1 N sodium hydroxide (20 ml×4)
TEMPERATURE
Type
TEMPERATURE
Details
The combined base extracts are cooled with an ice bath
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (20 ml×3)
WASH
Type
WASH
Details
The combined extracts are washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain a beige residue
CUSTOM
Type
CUSTOM
Details
The residue is triturated with hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C=2C=CNC2C=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg
YIELD: CALCULATEDPERCENTYIELD 34.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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